Cas no 141375-47-5 (3,5-Dibromo-4-hydroxypyridine)

3,5-Dibromo-4-hydroxypyridine is a halogenated pyridine derivative with significant utility in organic synthesis and pharmaceutical research. Its brominated structure enhances reactivity, making it a valuable intermediate for cross-coupling reactions, such as Suzuki or Stille couplings, to construct complex heterocyclic frameworks. The hydroxyl group at the 4-position provides a functional handle for further derivatization, enabling diverse modifications. This compound is particularly useful in medicinal chemistry for developing bioactive molecules due to its ability to serve as a scaffold for drug candidates. Its stability under standard conditions ensures consistent performance in synthetic applications. High purity grades are available to meet rigorous research and industrial requirements.
3,5-Dibromo-4-hydroxypyridine structure
3,5-Dibromo-4-hydroxypyridine structure
Product Name:3,5-Dibromo-4-hydroxypyridine
CAS No:141375-47-5
MF:C5H3Br2NO
MW:252.891419649124
MDL:MFCD00082969
CID:64664
Update Time:2025-06-27

3,5-Dibromo-4-hydroxypyridine Chemical and Physical Properties

Names and Identifiers

    • 3,5-Dibromo-4-hydroxypyridine
    • 3,5-Dibromo-4-pyridinol
    • 3,5-dibromopyridin-4(1H)-one
    • 3,5-Dibromo-pyridin-4-ol
    • MDL: MFCD00082969
    • Inchi: 1S/C5H3Br2NO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9)
    • InChI Key: MXBBVOSRBZCCOD-UHFFFAOYSA-N
    • SMILES: BrC1=CNC=C(C1=O)Br

Computed Properties

  • Exact Mass: 250.85800

Experimental Properties

  • PSA: 33.12000
  • LogP: 2.31220

3,5-Dibromo-4-hydroxypyridine Security Information

  • HazardClass:IRRITANT

3,5-Dibromo-4-hydroxypyridine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3,5-Dibromo-4-hydroxypyridine Pricemore >>

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3,5-Dibromo-4-hydroxypyridine Production Method

Additional information on 3,5-Dibromo-4-hydroxypyridine

3,5-Dibromo-4-Hydroxypyridine: A Comprehensive Overview

3,5-Dibromo-4-hydroxypyridine, also known by its CAS number 141375-47-5, is a chemical compound that has garnered significant attention in various scientific domains. This compound is a derivative of pyridine, a six-membered aromatic heterocycle with nitrogen as the heteroatom. The presence of bromine atoms at the 3 and 5 positions, along with a hydroxyl group at the 4 position, imparts unique chemical and biological properties to this molecule. Recent studies have highlighted its potential applications in fields such as pharmacology, material science, and environmental chemistry.

The synthesis of 3,5-dibromo-4-hydroxypyridine typically involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. Researchers have explored various methods, including bromination of pyridine derivatives followed by hydroxylation or vice versa. The choice of reagents and solvents plays a critical role in determining the efficiency of these reactions. For instance, the use of N-bromosuccinimide (NBS) in combination with radical initiators has been reported to facilitate selective bromination at specific positions on the pyridine ring.

The chemical properties of 3,5-dibromo-4-hydroxypyridine are heavily influenced by its functional groups. The hydroxyl group at the 4 position introduces hydrogen bonding capabilities, making the compound more polar and soluble in water compared to its non-halogenated counterparts. The bromine atoms at the 3 and 5 positions contribute to both electronic and steric effects. These effects are crucial in determining the compound's reactivity in various chemical transformations, such as nucleophilic substitution or electrophilic aromatic substitution.

In recent years, 3,5-dibromo-4-hydroxypyridine has been investigated for its potential as a building block in drug design. Its ability to form coordination complexes with metal ions has led to its use in designing novel antimicrobial agents. For example, studies have shown that this compound can act as a ligand for transition metals like copper and zinc, forming complexes with potent antibacterial activity against gram-positive and gram-negative bacteria.

Beyond pharmacology, 3,5-dibromo-4-hydroxypyridine has also found applications in material science. Its unique electronic properties make it a promising candidate for use in organic semiconductors and optoelectronic devices. Researchers have explored its ability to form self-assembled monolayers on various substrates, which could be utilized in the development of sensors or energy storage devices.

The environmental impact of 3,5-dibromo-4-hydroxypyridine is another area of active research. Given its halogenated nature, concerns about bioaccumulation and toxicity have been raised. However, recent studies suggest that under certain environmental conditions, this compound undergoes rapid degradation via photolysis or microbial action. This makes it less likely to persist in ecosystems compared to other halogenated compounds.

In conclusion, 3,5-dibromo-4-hydroxypyridine, with its CAS number 141375-47-5, is a versatile compound with diverse applications across multiple scientific disciplines. Its unique chemical properties and functional groups make it an attractive candidate for further research and development. As new studies emerge, it is expected that this compound will continue to play a significant role in advancing our understanding of pyridine derivatives and their practical applications.

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